
Chemical Structure and Physicochemical
Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: nicotine N,N'-dioxide

Cat. No.: B15125712 Get Quote

Nicotine N-oxides are derivatives of (S)-nicotine where one of the nitrogen atoms is oxidized.

This oxidation alters the molecule's polarity, reactivity, and biological interactions.

Nicotine 1-N-oxide (Pyridine N-oxide)

This compound results from the oxidation of the nitrogen atom in the pyridine ring.

Synonyms: (S)-nicotine 1-N-oxide, 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium

Appearance: Typically a white to off-white solid, soluble in water and organic solvents.[1]

Nicotine 1'-N-oxide (Pyrrolidine N-oxide)

This is the more commonly studied metabolite, formed by the oxidation of the pyrrolidine

nitrogen. It exists as two diastereomers, cis and trans, due to the new stereocenter at the

nitrogen atom.

Synonyms: (-)-Nicotine 1'-oxide, Oxynicotine

Appearance: The purified trans isomer is a crystalline solid.[2][3]

The table below summarizes the key physicochemical properties of the nicotine mono-N-

oxides.
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Property Nicotine 1-N-oxide Nicotine 1'-N-oxide

Molecular Formula C₁₀H₁₄N₂O[1][4] C₁₀H₁₄N₂O[5][6]

Molecular Weight 178.23 g/mol [1][4] 178.23 g/mol [5][6]

Monoisotopic Mass 178.110613074 Da[4] 178.110613074 Da[6]

IUPAC Name
3-[(2S)-1-methylpyrrolidin-2-

yl]-1-oxidopyridin-1-ium[4]

3-[(2S)-1-methyl-1-

oxidopyrrolidin-1-ium-2-

yl]pyridine[5][6]

CAS Number 2820-55-5[1][4] 491-26-9[6]

Melting Point Not reported 170-173 °C (trans isomer)[2][3]

Specific Rotation [α]D Not reported +65.3°[2]

Solubility
Soluble in water and organic

solvents[1]

Soluble in DMF (50 mg/ml),

DMSO (30 mg/ml), Ethanol (50

mg/ml)[7]

Synthesis and Experimental Protocols
The synthesis of nicotine N-oxides is typically achieved through the direct oxidation of nicotine.

The choice of oxidizing agent and reaction conditions can influence the yield and the ratio of

products (pyridine vs. pyrrolidine oxidation) and diastereomers (cis vs. trans for N'-oxide).

Synthesis of Nicotine 1'-N-oxide
Method 1: Oxidation with Hydrogen Peroxide A common and scalable method for producing a

mixture of cis- and trans-nicotine 1'-N-oxides involves the use of hydrogen peroxide, often with

an acid catalyst. The trans isomer can then be selectively crystallized.

Method 2: Stereoselective Synthesis with m-CPBA The use of meta-chloroperoxybenzoic acid

(m-CPBA) as an oxidizing agent in chloroform at room temperature favors the formation of the

cis diastereomer, yielding a cis:trans ratio of approximately 5:1.[5]

Detailed Experimental Protocol: Industrial Scale
Synthesis of trans-Nicotine 1'-N-oxide
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The following protocol is adapted from a patented industrial process for the preparation and

purification of the trans isomer.[3]

Materials:

Nicotine (10 kg, 61.8 mol)

50% Hydrogen Peroxide (H₂O₂) (4.62 kg, 68 mol)

Citric Acid (125 g, 0.65 mol)

n-Propanol (25 kg)

Molecular Sieves (4 Å, 5 kg)

Methylene Chloride (5 kg)

Acetone (5 kg)

Procedure:

Reaction: Pre-heat 10 kg of nicotine to approximately 40°C in a reactor with an agitator.

Oxidation: Slowly feed a mixture of 4.62 kg of 50% H₂O₂ and 125 g of citric acid into the

reactor. The addition rate is controlled to maintain a reaction temperature of approximately

80°C, utilizing the heat of reaction.

Completion: After the addition is complete (approx. 2 hours), maintain the batch at 80°C with

external heating for a total reaction period of 5 hours to achieve ~98% nicotine conversion.

The resulting mixture has a cis/trans ratio of approximately 1:1.67.

Dehydration: Add 25 kg of n-propanol to the crude product mixture and perform an

azeotropic distillation. An azeotrope of n-propanol/water (75:25 ratio) will distill off, efficiently

removing water.

Final Drying: Add 5 kg of 4 Å molecular sieves to the dehydrated residue in 5 kg of

methylene chloride to remove trace amounts of water.
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Crystallization: Upon cooling the thoroughly dried reaction mixture, pure trans-nicotine 1'-N-

oxide crystallizes out due to its lower solubility compared to the cis isomer.

Isolation: Filter the crystals via suction, wash with 5 kg of acetone, and dry in a drying

cabinet at 60°C. This yields approximately 4 kg of pure trans-nicotine 1'-N-oxide (m.p.

171°-173°C).
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Synthesis and Purification of trans-Nicotine 1'-N-oxide.
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Spectroscopic Characterization
Detailed spectroscopic data for nicotine N-oxides are not widely published. The following tables

summarize key expected features based on the analysis of related compounds and general

chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the N-oxide group significantly affects the electronic environment of nearby

protons and carbons, leading to predictable shifts in their NMR signals.

Nucleus
Expected Chemical Shift (δ, ppm) &
Rationale

¹H NMR

Pyridine Ring Protons (1-N-oxide): Protons

ortho and para to the N-oxide group (H2, H6,

H4) are expected to be significantly deshielded

(shifted downfield to >8.5 ppm) compared to

nicotine due to the electron-withdrawing nature

of the N-O bond. Pyrrolidine Ring Protons (1'-N-

oxide): Protons on carbons adjacent to the N'-

oxide (H2', H5') and the N'-methyl protons will

be deshielded compared to nicotine. The

chemical shifts will differ between the cis and

trans diastereomers.

¹³C NMR

Pyridine Ring Carbons (1-N-oxide): Carbons

directly bonded to the N-oxide (C2, C6) and the

para carbon (C4) are expected to be shielded

(shifted upfield), while the meta carbons (C3,

C5) are deshielded. This is a characteristic

effect of N-oxidation in aromatic heterocycles.

Pyrrolidine Ring Carbons (1'-N-oxide): Carbons

adjacent to the N'-oxide (C2', C5') and the N'-

methyl carbon will be deshielded due to the

inductive effect of the oxygen atom.
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Mass Spectrometry (MS)
Mass spectrometry is a key analytical tool for identifying nicotine metabolites. The molecular

ion peak for both mono-N-oxides will appear at an m/z ratio corresponding to C₁₀H₁₄N₂O (e.g.,

[M+H]⁺ at m/z 179).

Compound Key Fragmentation Information

Nicotine 1'-N-oxide

Undergoes thermal rearrangement in a GC inlet

to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine,

which then fragments. Major ions observed for

this derivative are at m/z 178 (M⁺), 119, 118,

and 60.[8] A characteristic fragmentation

pathway for N-oxides is the loss of an oxygen

atom.

Nicotine 1-N-oxide

Fragmentation is expected to involve the

pyridine ring, but detailed public data is scarce.

A common pathway involves the neutral loss of

characteristic fragments from the pyrrolidine

ring.

Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration.

Compound Expected IR Absorption Bands (cm⁻¹)

Nicotine N-Oxides

A strong absorption band corresponding to the

N→O stretching frequency is expected. For

related aromatic N-oxides, this band typically

appears in the 1200-1300 cm⁻¹ region. For

myosmine-N'-oxide, a related compound, a

strong band attributed to the N→O stretch was

observed at 1235 cm⁻¹.[2]

Chemical Reactivity
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Reduction: Nicotine N'-oxide can be reduced back to nicotine. This reaction occurs in the

human gastrointestinal tract, likely mediated by gut bacteria, and can also be achieved in the

lab using reducing agents like titanium trichloride.[9]

Reaction with Acylating Agents: Nicotine N'-oxide reacts with acetic anhydride to yield 1'-(3-

pyridyl)-4'-(N'-acetylmethylamino)-I'-propanone.[2] With stronger acylating agents like acetyl

chloride or benzoyl chloride, it rearranges to form pseudooxynicotine.[2]

Thermal Rearrangement: When heated, nicotine N'-oxide can rearrange to form 2'-Methyl-6'-

(3-pyridyl)-tetrahydro-1',2'-oxazine.[2] This is a key consideration for analysis by gas

chromatography.[8]

Biological Formation and Activity
Metabolic Pathway
Nicotine N'-oxidation is a minor but significant pathway of nicotine metabolism, accounting for

4-7% of nicotine elimination.[4] This biotransformation is catalyzed primarily by the Flavin-

containing Monooxygenase (FMO) family of enzymes, with FMO3 being the principal isoform

responsible in the human liver.[10] This is distinct from the major metabolic pathway, C-

oxidation to cotinine, which is mediated by CYP2A6. In individuals with deficient CYP2A6

activity, the FMO-mediated N-oxidation pathway becomes more prominent.[10][11]

Nicotine

trans-Nicotine 1'-N-Oxide

FMO3
(Minor Pathway, ~4-7%)

Nicotine-Δ1'(5')-iminium ion

CYP2A6
(Major Pathway, ~80%)

Cotinine

Aldehyde
Oxidase
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Primary Metabolic Pathways of Nicotine.

Enzyme Kinetics
The formation of nicotine 1'-N-oxide by FMO enzymes has been characterized kinetically. Both

FMO1 and FMO3 exhibit high activity towards nicotine.

Enzyme Km (mM) Vmax/Km (nL/min/mg)

FMO1 0.75[4] 16[4]

FMO3 0.70[4] 16[4]

Human Liver Microsomes 0.80[4] 14[4]

Pharmacological Activity and Signaling
While nicotine's primary effects are mediated by agonism of nicotinic acetylcholine receptors

(nAChRs), the activity of its metabolites is less potent but still significant. Research indicates

that nicotine N-oxide can modulate the activity of human α4β2 nAChRs, which are crucial for

the reinforcing and addictive effects of nicotine.[12] This suggests that N-oxide metabolites are

not merely inactive excretion products but may contribute to the overall neuropharmacological

profile of tobacco use. Modulation could involve direct binding to the receptor or allosteric

effects, leading to altered ion flow and neuronal excitability.
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Modulation of α4β2 nAChR Signaling by Nicotine N-Oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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